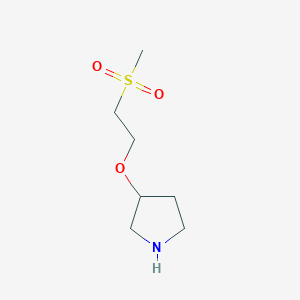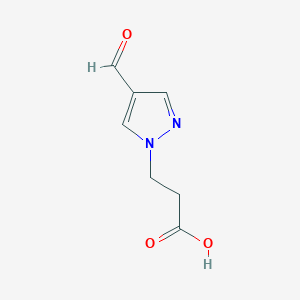
3-(4-formyl-1H-pyrazol-1-yl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-formyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound containing a pyrazole ring substituted with a formyl group at the 4-position and a propanoic acid moiety at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-formyl-1H-pyrazol-1-yl)propanoic acid typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by functional group modifications. One common method involves the reaction of 4-formylpyrazole with acrylonitrile under basic conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-(4-formyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: 3-(4-carboxy-1H-pyrazol-1-yl)propanoic acid.
Reduction: 3-(4-hydroxymethyl-1H-pyrazol-1-yl)propanoic acid.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
3-(4-formyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
作用機序
The mechanism of action of 3-(4-formyl-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . The formyl group and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
3-(4-formyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to other pyrazole derivatives. This functional group allows for further chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
3-(4-formylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O3/c10-5-6-3-8-9(4-6)2-1-7(11)12/h3-5H,1-2H2,(H,11,12) |
InChIキー |
GMROAXLUUTZXAU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1CCC(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




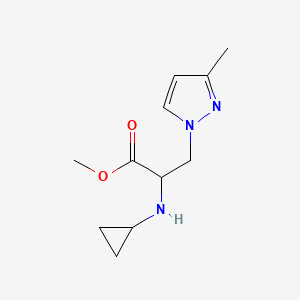

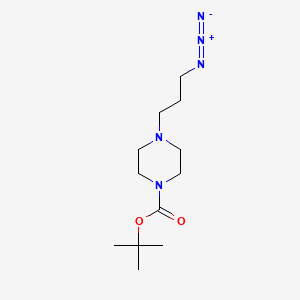
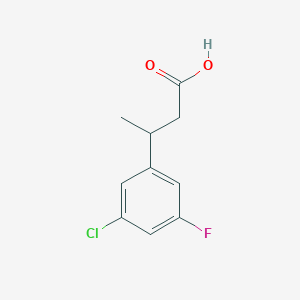
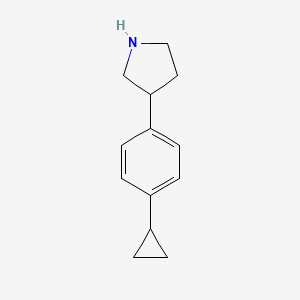
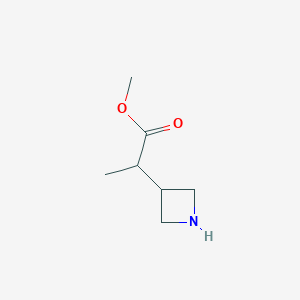
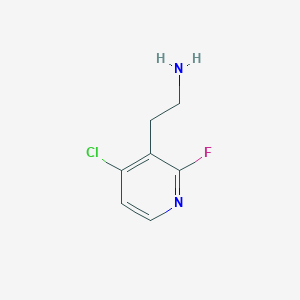


![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)
